(E)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
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Description
(E)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N7O4 and its molecular weight is 477.525. The purity is usually 95%.
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Biological Activity
(E)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as EHPH, is a complex purine derivative that exhibits potential biological activities due to its unique structural features. This compound combines a purine core with various functional groups, including a hydrazine moiety and an ethylphenoxy group, which may facilitate interactions with biological targets.
Structural Characteristics
EHPH is characterized by:
- Purine Ring : A nitrogen-containing heterocyclic aromatic ring.
- Hydrazine Moiety : Contributes to potential biological activity and reactivity.
- Phenoxy Group : Enhances solubility and may influence pharmacokinetics.
Potential Biological Activities
Research indicates that compounds similar to EHPH often exhibit significant biological activities. The following table summarizes some known activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Aminopurine | Amino group at position 2 | Antiviral activity |
8-Azaguanine | Azole substitution at position 8 | Antimetabolite properties |
Hydralazine | Hydrazine moiety | Antihypertensive effects |
The unique combination of functional groups in EHPH suggests diverse interactions not observed in simpler derivatives, potentially leading to novel therapeutic applications.
The biological activity of EHPH can be hypothesized based on its structural reactivity. The compound may interact with various biological targets through mechanisms such as:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in nucleic acid metabolism.
- DNA Interaction : The purine base may intercalate into DNA or RNA structures, affecting replication and transcription processes.
- Antioxidant Properties : The presence of phenolic structures may confer antioxidant capabilities.
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxic effects of hydrazone derivatives, compounds with structural similarities to EHPH exhibited significant inhibitory activity against cancer cell lines such as HepG2 and MDA-MB-231. The IC50 values for these compounds ranged from 20.95 μM to 64.08 μM, indicating promising anticancer potential compared to standard treatments like cisplatin .
- Antimicrobial Properties : Another study showed that derivatives with similar hydrazine functionalities displayed notable activity against bacterial strains like Escherichia coli and Proteus vulgaris. The effectiveness was assessed through zone of inhibition measurements and minimum inhibitory concentration (MIC) tests .
Properties
CAS No. |
899972-51-1 |
---|---|
Molecular Formula |
C24H27N7O4 |
Molecular Weight |
477.525 |
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C24H27N7O4/c1-4-16-7-5-9-19(11-16)35-15-18(32)14-31-20-21(29(2)24(34)30(3)22(20)33)27-23(31)28-26-13-17-8-6-10-25-12-17/h5-13,18,32H,4,14-15H2,1-3H3,(H,27,28)/b26-13+ |
InChI Key |
HTXXSXLCDNJKLG-LGJNPRDNSA-N |
SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN=CC4=CN=CC=C4)N(C(=O)N(C3=O)C)C)O |
solubility |
not available |
Origin of Product |
United States |
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